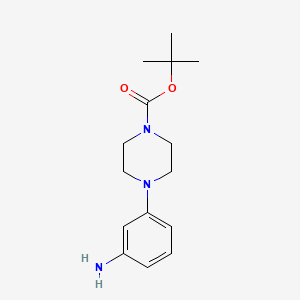
Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, also known as TBAPC, is an organic compound with a molecular weight of 289.35 g/mol. It is a white crystalline solid that is soluble in water and ethanol. TBAPC is an aminophenyl piperazine derivative and has a wide range of applications in scientific research.
Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate derivatives are synthesized for various purposes, including the development of biologically active benzimidazole compounds. One such compound was synthesized with a yield of 52% using a cost-effective amination process (Liu Ya-hu, 2010).
- Another derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was prepared using a modified Bruylants approach, highlighting the compound's novel chemistry and potential pharmacological applications (Ashwini Gumireddy et al., 2021).
Biological Evaluation
- Some derivatives of this compound exhibit biological activities, such as moderate anthelmintic activity and limited antibacterial properties, as seen in a study involving the synthesis and biological evaluation of a fluoro-substituted derivative (C. Sanjeevarayappa et al., 2015).
Anticorrosive Properties
- The compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate was investigated for its anticorrosive behavior on carbon steel in an acidic environment. It showed promising results with a high inhibition efficiency, indicating its potential in corrosion protection (B. Praveen et al., 2021).
X-ray Diffraction Studies
- Several studies have focused on the crystal structure analysis of this compound derivatives. These studies provide insight into the molecular structure, confirming the configuration through techniques like X-ray diffraction and NMR spectroscopy (B. Kulkarni et al., 2016).
Applications in Chiral Synthesis
- The compound has been used in the asymmetric deprotonation of a piperazine, demonstrating its utility in the synthesis of chiral intermediates for molecules of medicinal interest (B. McDermott et al., 2008).
Other Applications
- Additionally, derivatives of this compound have been utilized in the synthesis of various other compounds, such as halo-substituted pyrazolo[5,1-c][1,2,4]triazines, indicating their role as versatile intermediates in organic synthesis (S. M. Ivanov et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSOXUVISUKQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624894 | |
| Record name | tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206879-72-3 | |
| Record name | tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

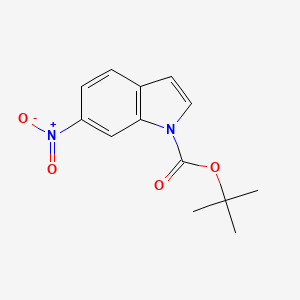
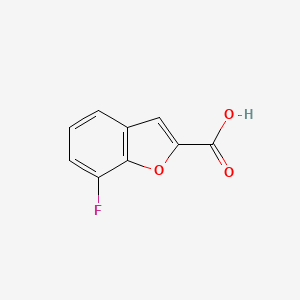
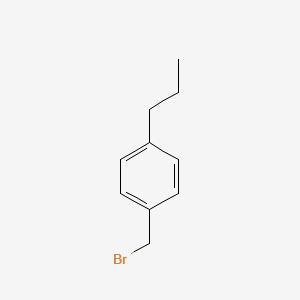
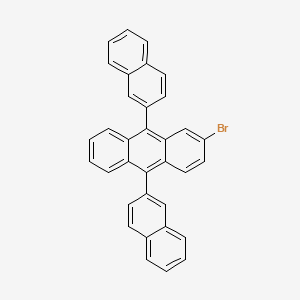
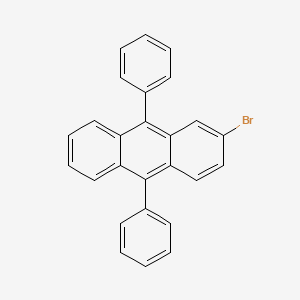
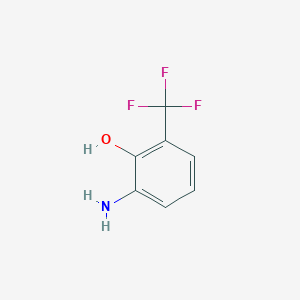

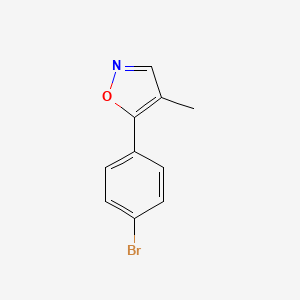
![2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine](/img/structure/B1290089.png)
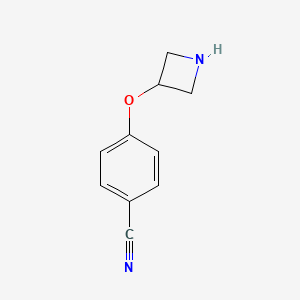


![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)
